![molecular formula C17H12ClN5O B2542820 6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-99-8](/img/structure/B2542820.png)
6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12ClN5O and its molecular weight is 337.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one serves as a precursor in the synthesis of various heterocyclic compounds, which have been extensively studied for their potential biological activities. Research has demonstrated the versatility of this compound in forming novel derivatives through reactions with different reagents. For instance, studies have focused on synthesizing new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing its utility in creating a diverse range of chemical entities (A. El-Agrody et al., 2001).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been a significant area of research. Various studies have synthesized compounds to evaluate their efficacy against microbial pathogens. For example, the synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives has revealed promising anticonvulsant agents, indicating potential antimicrobial applications as well (V. A. Divate & Savita Dhongade-Desai, 2014).
Anticancer Activity
The compound and its derivatives have also been investigated for their anticancer activities. Research into the crystal structure and biological activity of related compounds has shown moderate anticancer potential, suggesting the importance of structural analysis in understanding the compound's interactions with biological targets (Lu Jiu-fu et al., 2015). Further, detailed quantum chemical analysis of novel antimycobacterial compounds has provided insights into their stability and reactivity, highlighting the compound's role in developing new antimycobacterial agents (Piotr M Wojciechowski & Paulina Płoszaj, 2020).
Structural and Vibrational Analysis
The structural and vibrational characteristics of this compound derivatives have been extensively studied, employing techniques like NBO and quantum chemical analysis. These studies contribute to our understanding of the compound's electronic properties and its interactions at the molecular level, which is crucial for tailoring its biological activities (Piotr M Wojciechowski & Paulina Płoszaj, 2020).
作用機序
Target of Action
Pyrido[2,3-d]pyrimidines are known to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The interaction of these compounds with their targets often results in the inhibition of the target’s activity. For example, when these compounds bind to kinases, they can inhibit the phosphorylation process, thereby affecting the signal transduction pathways .
Biochemical Pathways
The inhibition of these targets can affect multiple biochemical pathways, including cell proliferation, apoptosis, and various signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of these compounds can vary widely and are influenced by their chemical structure. Some general characteristics might include good lipophilicity, which allows for easy diffusion into cells .
Result of Action
The result of the action of these compounds can include antiproliferative, antimicrobial, CNS depressive, anticonvulsant, and antipyretic activities .
生化学分析
Biochemical Properties
6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit phosphodiesterase, dihydrofolate reductase, and protein kinases such as RAF kinase and P38 protein kinase . These interactions are crucial as they can modulate cellular signaling pathways and metabolic processes. The compound’s ability to bind to these enzymes and proteins suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases can lead to altered cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, the compound’s impact on phosphodiesterase activity can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing various cellular responses such as inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor of key enzymes, thereby blocking their activity and altering downstream signaling pathways. For example, its inhibition of dihydrofolate reductase can lead to reduced tetrahydrofolate levels, impacting nucleotide synthesis and cell division . The compound’s ability to modulate gene expression further underscores its potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes . These findings highlight the importance of understanding the temporal dynamics of the compound’s activity for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects underscore the need for careful optimization of dosing regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The interactions with transporters and binding proteins can also influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with nuclear enzymes and transcription factors, thereby modulating gene expression and cellular responses.
特性
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWOTXVKJYVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
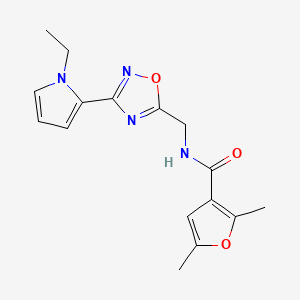

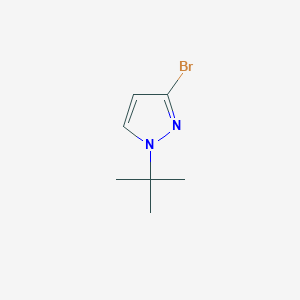
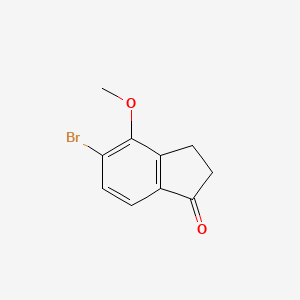

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)

![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)
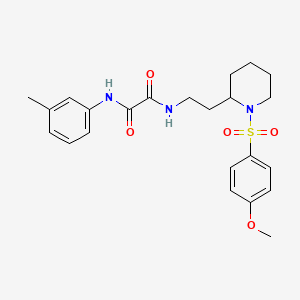
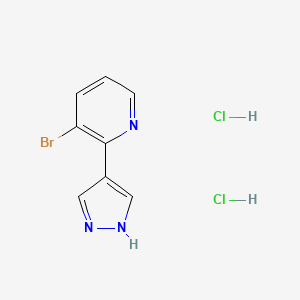
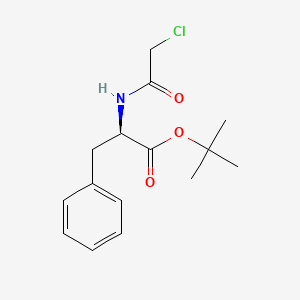
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
